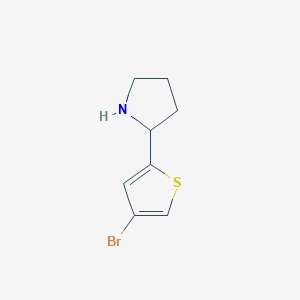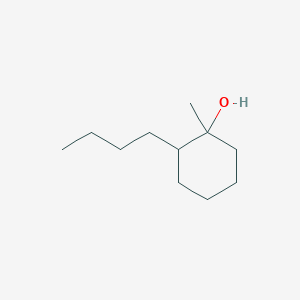
3-(hydrazinylmethyl)-1-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(hydrazinylmethyl)-1-methyl-1H-indazole is a heterocyclic compound that features an indazole core with a hydrazinylmethyl substituent at the 3-position and a methyl group at the 1-position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydrazinylmethyl)-1-methyl-1H-indazole typically involves the reaction of 1-methyl-1H-indazole-3-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The aldehyde group of the indazole reacts with hydrazine to form the hydrazone intermediate, which subsequently cyclizes to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(hydrazinylmethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or primary amines.
Substitution: Formation of halogenated or nitrated indazole derivatives.
科学的研究の応用
3-(hydrazinylmethyl)-1-methyl-1H-indazole has been explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 3-(hydrazinylmethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the indazole core can interact with receptor binding sites, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
1-methyl-1H-indazole: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.
3-(aminomethyl)-1-methyl-1H-indazole: Similar structure but with an amino group instead of a hydrazinyl group.
3-(hydrazinylmethyl)-1H-indazole: Lacks the methyl group at the 1-position.
Uniqueness
3-(hydrazinylmethyl)-1-methyl-1H-indazole is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
特性
分子式 |
C9H12N4 |
|---|---|
分子量 |
176.22 g/mol |
IUPAC名 |
(1-methylindazol-3-yl)methylhydrazine |
InChI |
InChI=1S/C9H12N4/c1-13-9-5-3-2-4-7(9)8(12-13)6-11-10/h2-5,11H,6,10H2,1H3 |
InChIキー |
WFJDGKVKIAFKNY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=N1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


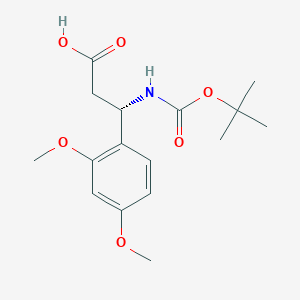
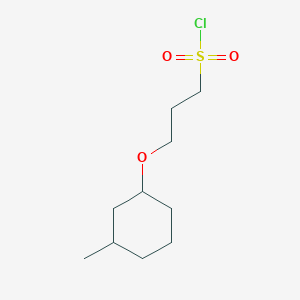

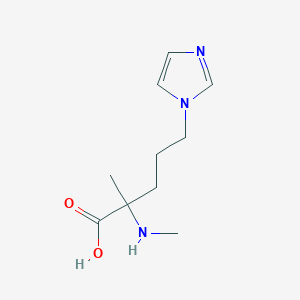
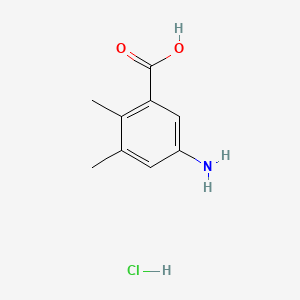
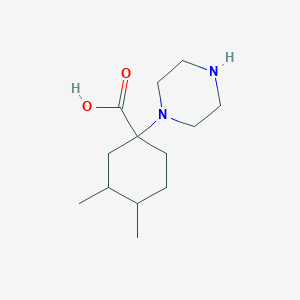
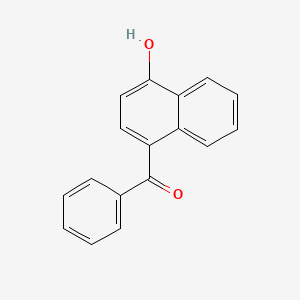
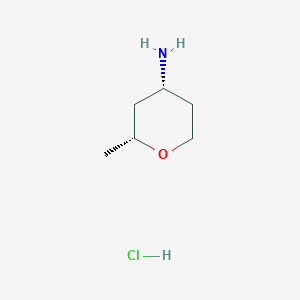

![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)

